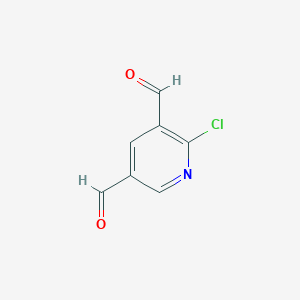

2-Chloro-pyridine-3,5-dicarbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

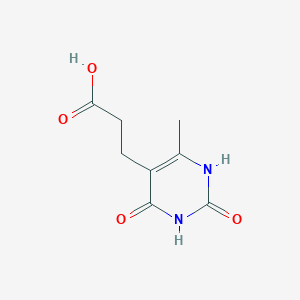

“2-Chloro-pyridine-3,5-dicarbaldehyde” is a chemical compound with the molecular formula C7H4ClNO2 . It has been used in the preparation of new compounds derived from reactions of pyridine-3,5-dicarboxylic acid .

Synthesis Analysis

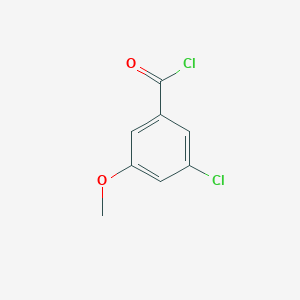

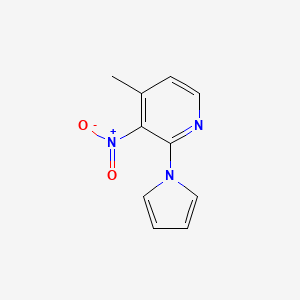

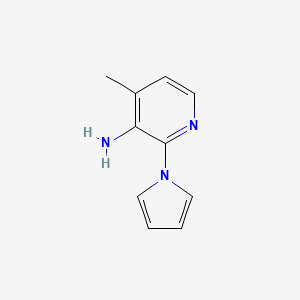

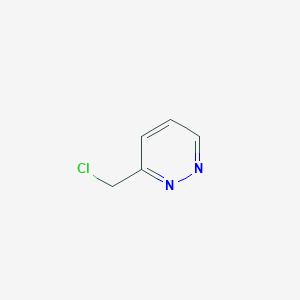

The synthesis of “2-Chloro-pyridine-3,5-dicarbaldehyde” involves several steps. One method involves the chlorination of 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine . Another method involves the reaction of pyridine-3,5-dicarboxylic acid with thionyl chloride under a nitrogen atmosphere .Molecular Structure Analysis

The molecular structure of “2-Chloro-pyridine-3,5-dicarbaldehyde” consists of a pyridine ring with a chlorine atom at the 2-position and aldehyde groups at the 3 and 5 positions . The molecular weight of the compound is 169.57 .Physical And Chemical Properties Analysis

“2-Chloro-pyridine-3,5-dicarbaldehyde” has a melting point of 70-71 °C and a predicted boiling point of 321.1±42.0 °C. Its predicted density is 1.437±0.06 g/cm3 .Applications De Recherche Scientifique

Development of Metal–Organic Frameworks (MOFs)

2-Chloro-pyridine-3,5-dicarbaldehyde: is instrumental in the synthesis of new Metal–Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of materials with significant potential for applications in gas storage, separation, and catalysis .

Synthesis of Coordination Polymers

The compound serves as a precursor for the formation of coordination polymers with metals such as Cd, Zn, Co, and Cu. These polymers have diverse structural architectures and can exhibit unusual topologies, which are of great interest for materials science, magnetism, and optoelectronics .

Pharmaceutical Intermediates

In the pharmaceutical industry, 2-Chloro-pyridine-3,5-dicarbaldehyde is used as an intermediate for the synthesis of various drugs. It plays a crucial role in the development of compounds with medicinal properties, particularly in the creation of antihistamines and antiarrhythmics .

Agrochemical Synthesis

This compound is also utilized in the agricultural sector for producing agrochemicals , including fungicides and insecticides. Its reactivity allows for the creation of effective compounds that help in protecting crops from pests and diseases .

Ligand Synthesis for Catalysis

It acts as a ligand precursor for catalytic systems. Ligands derived from 2-Chloro-pyridine-3,5-dicarbaldehyde can bind to metal centers, facilitating various catalytic reactions, which are fundamental in industrial chemical processes .

Material Science Applications

The structural versatility of compounds derived from 2-Chloro-pyridine-3,5-dicarbaldehyde makes them suitable for the development of new materials with potential applications in electronics, photonics, and nanotechnology .

Organic Synthesis

2-Chloro-pyridine-3,5-dicarbaldehyde: is used in organic synthesis to introduce pyridine moieties into molecules, which is a common structural component in many organic compounds, including natural products, pharmaceuticals, and agrochemicals .

Analytical Chemistry

Derivatives of 2-Chloro-pyridine-3,5-dicarbaldehyde can be used as analytical reagents in chemical analysis. They can form complexes with various metals, which can be detected and quantified using different analytical techniques .

Propriétés

IUPAC Name |

2-chloropyridine-3,5-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2/c8-7-6(4-11)1-5(3-10)2-9-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLGTPPMJGXGBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-pyridine-3,5-dicarbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

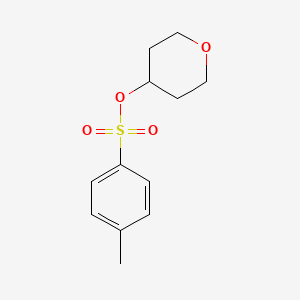

![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)